Tiglic aldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-methylbut-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWQBUSCFPJUPN-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049308 | |
| Record name | E-2-Methyl-2-butenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; penetrating, powerful green ethereal aroma | |
| Record name | 2-Methyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in ether and most oils, soluble (in ethanol) | |
| Record name | 2-Methyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.868-0.873 (20°) | |
| Record name | 2-Methyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
497-03-0, 1115-11-3, 6038-09-1 | |
| Record name | Tiglaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | trans-2-Methylcrotonaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497030 | |
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| Record name | 2-Butenal, 2-methyl- | |
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| Record name | 2-Butenal,2-methyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiglic aldehyde | |
| Source | DTP/NCI | |
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| Record name | 2-Butenal, 2-methyl-, (2E)- | |
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| Record name | E-2-Methyl-2-butenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049308 | |
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| Record name | (E)-2-methylbut-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.122 | |
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| Record name | TIGLIC ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZVE2K81C | |
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Synthetic Methodologies and Reaction Pathways Involving Tiglic Aldehyde
Synthesis of Tiglic Aldehyde
The production of this compound can be achieved through several synthetic routes, including isomerization, catalytic methods, and other conventional procedures.
Isomerization Routes for this compound Production
A significant method for synthesizing this compound involves the isomerization of ethylacrolein. google.comepo.orggoogle.com This process can be conducted in either a liquid or gas phase. google.comepo.orggoogle.com In the liquid phase, ethylacrolein is heated in the presence of a solvent and a catalyst. google.comepo.org Suitable solvents include aromatic hydrocarbons like toluene, ethylbenzene, and xylene, as well as alcohols such as n-butanol and aliphatic hydrocarbons like n-octane. google.com The gas phase reaction involves passing vaporized ethylacrolein with an inert carrier gas, such as nitrogen or argon, through a heated catalyst layer. google.comepo.org This method is advantageous as it utilizes readily available industrial materials, n-butylaldehyde and a formalin aqueous solution, to first produce ethylacrolein, which is then isomerized to yield this compound in good yields. google.comepo.orggoogle.com
Catalytic Approaches in this compound Synthesis
Catalysts play a crucial role in the synthesis of this compound. In the isomerization of ethylacrolein, hydrogenation catalysts are employed. epo.org These include metals from Group VIII of the periodic table, such as palladium, platinum, rhodium, and ruthenium. google.comepo.org These catalysts can be used on supports like carbon or alumina. google.com For instance, a 5% palladium-on-alumina catalyst has been used in the gas-phase isomerization of ethylacrolein. google.com In addition to these metals, silica, alumina, and silica-alumina can also serve as catalysts, particularly in the gas-phase reaction. google.comepo.org
Another catalytic approach involves the vinylogous Mukaiyama aldol (B89426) reaction (VMAR). For example, the reaction of silyl (B83357) ketene (B1206846) N,O-acetals with this compound in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4) can produce anti-aldol adducts. rsc.org
Conventional and Economical Synthesis Procedures of this compound
A conventional method for preparing this compound is the aldol condensation of acetaldehyde (B116499) and propionaldehyde (B47417). However, this method often results in a poor yield and the formation of numerous by-products. google.comepo.org
A more recent and economical approach involves a two-step process starting from propenyl silyl ether and paraldehyde (B1678423). google.com These inexpensive and readily available materials undergo a Mukaiyama reaction in the presence of a Lewis acid, such as TiCl4, to form 3-hydroxy-2-methylbutyraldehyde. google.com This intermediate is then subjected to dehydration in the presence of an acid, like p-toluenesulfonic acid, to yield this compound. google.com This method is advantageous due to its mild reaction conditions and suitability for large-scale production. google.com
This compound as a Synthetic Building Block and Intermediate
This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of organic compounds, including heterocyclic structures and natural products. researchgate.netnih.govfishersci.casigmaaldrich.com
Reactions of this compound in Heterocyclic Compound Synthesis
This compound's reactivity makes it a valuable component in the synthesis of various heterocyclic compounds. For example, it has been used in reactions to form oxazinanes and oxazolidines, although in some specific cases, the double bond in this compound can impede the reaction. scirp.orgsemanticscholar.org It has also been involved in condensation reactions to create fused dihydropyridines, though this can sometimes be accompanied by product degradation. sci-hub.se
A significant application of this compound is in the Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction that efficiently produces fused imidazo[1,2-a]pyridines. researchgate.netbeilstein-journals.orgnih.govnih.gov This one-pot synthesis involves the reaction of an amidine (like pyridin-2-amine), an isocyanide, and an aldehyde, which in this case is this compound. researchgate.netnih.gov
The reaction is typically catalyzed by a Lewis or Brønsted acid. scielo.brubu.es A variety of catalysts have been explored for this process, including p and d block metal catalysts such as Th(NO3)4, AlCl3, PCl3, La(NO3)3, Sc(OTf)3, and ZrCl4. researchgate.net Zirconium-based catalysts have been found to be particularly efficient. researchgate.net The GBB reaction offers high atom economy, operational simplicity, and often results in high yields of the desired heterocyclic products. researchgate.net
Table 1: Catalysts in the Groebke–Blackburn–Bienaymé Reaction for Fused Imidazo[1,2-a]Pyridine Synthesis
| Catalyst | Type | Reference |
| Th(NO3)4 | p-block metal catalyst | researchgate.net |
| AlCl3 | p-block metal catalyst | researchgate.net |
| PCl3 | p-block metal catalyst | researchgate.net |
| La(NO3)3 | d-block metal catalyst | researchgate.net |
| Sc(OTf)3 | d-block metal catalyst | researchgate.netscielo.br |
| ZrCl4 | d-block metal catalyst | researchgate.net |
| Gd(OTf)3 | Rare earth triflate | scielo.br |
| Yb(OTf)3 | Rare earth triflate | beilstein-journals.org |
| TFA | Brønsted acid | beilstein-journals.org |
Oxazinane and Oxazolidine Formation with this compound
The formation of heterocyclic compounds such as oxazinanes and oxazolidines involves the condensation reaction between an aldehyde and an appropriate amino alcohol. However, studies investigating the reaction of this compound under specific conditions have shown it to be unreactive. In an experiment designed to produce oxazinanes and oxazolidines from various aldehydes and N-methylamino alcohols in the presence of air and microwave heating, this compound was one of two aldehydes that failed to yield the desired condensation product. scirp.orgresearchgate.net This lack of reactivity was attributed to the presence of the double bond in the structure of this compound, which may impede the reaction mechanism under these conditions. scirp.orgresearchgate.net For a successful reaction to occur, it appears the nitrogen on the amino alcohol must be protected to prevent product breakdown. scirp.org
Applications in Complex Molecule Total Synthesis
This compound serves as a crucial building block in the total synthesis of several complex natural products. Its unique structure allows for its incorporation into intricate molecular frameworks through various strategic reactions.
In the total synthesis of Inthomycin C, a tin-free and efficient route utilizes a vinylogous Mukaiyama aldol reaction as a key carbon-carbon bond-forming step. beilstein-journals.org This synthesis begins with the preparation of two alkene precursors. beilstein-journals.org For one of the precursors, this compound (designated as compound 115 in the synthesis) is first converted into a silyl enol ether (116). beilstein-journals.org This intermediate then undergoes a vinylogous Mukaiyama aldol reaction with an acetal (B89532) (117) to produce the target aldehyde (rac)-118 with a reported yield of 81%. beilstein-journals.org This aldehyde is a critical component that is later subjected to an olefin cross-metathesis reaction in the convergent synthesis of the natural product. beilstein-journals.org The vinylogous Mukaiyama aldol reaction is pivotal as it enables the construction of larger molecular segments by creating vicinal hydroxyl and methyl groups, along with substituted double bonds, in a single operation. rsc.org
The total synthesis of the antimitotic marine macrolide Leiodermatolide A has been accomplished in a highly convergent manner, employing transfer hydrogenative carbonyl addition reactions. nih.govnih.gov In this synthesis, this compound (designated as compound 1) is a key starting material for one of the main fragments of the final molecule. nih.govacs.org
Specifically, this compound undergoes an enantioselective transfer hydrogenative allylation. nih.gov This reaction involves a 2-propanol-mediated reductive coupling of this compound with allyl acetate, catalyzed by an iridium complex. nih.govacs.org The process is highly efficient, delivering the corresponding homoallylic alcohol in good yield and excellent enantioselectivity, as detailed in the table below. nih.gov This homoallylic alcohol is then carried forward through several steps to form a key allylsilane fragment required for the final assembly of Leiodermatolide A. nih.govacs.org
| Reactant 1 | Reactant 2 | Catalyst Loading | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| This compound | Allyl Acetate | 1.25 mol % | Homoallylic Alcohol | 78% | 92% | nih.gov |
Derivatization Reactions of this compound Functionality
This compound is an α,β-unsaturated carbonyl compound. This class of compounds possesses an electron-deficient β-carbon atom due to the electron-withdrawing effect of the carbonyl group, which is transmitted through the carbon-carbon double bond. nih.gov This electronic polarization makes the β-carbon electrophilic and thus susceptible to nucleophilic attack, a characteristic mode of reactivity for these molecules. nih.gov
In addition to reactions at the β-carbon, the carbonyl carbon itself is an electrophilic site and is also prone to nucleophilic addition. nih.gov The presence of an alkyl group (a methyl group) at the α-carbon, as in this compound, influences the compound's reactivity compared to unbranched analogues. nih.gov This branching has been observed to have a significant effect on reaction rates, potentially due to the absence of α-hydrogens. nih.gov While the β-carbon is an electrophilic site, attempts to perform certain reactions, such as copper-catalyzed borylation, have shown that the resulting β-boryl aldehyde is unstable and readily decomposes back to the starting this compound upon attempts at purification. rsc.org
The structure of this compound allows for its participation in various stereoselective reactions, enabling the controlled formation of chiral centers.
One significant application is in rhodium-catalyzed C-H bond activation. nih.govnih.gov N-benzyl imines derived from this compound can undergo directed C-H activation at the β-position. nih.govnih.gov This activated intermediate then reacts with terminal alkenes and alkynes to form trisubstituted and tetrasubstituted α,β-unsaturated imines with very high stereoselectivity. nih.govnih.gov These imine products can subsequently be hydrolyzed under controlled conditions to furnish the corresponding α,β-unsaturated aldehydes while preserving the newly established stereochemistry. nih.govnih.gov
Furthermore, as discussed in the synthesis of Leiodermatolide A, this compound is an effective substrate for highly enantioselective reactions. The iridium-catalyzed transfer hydrogenative allylation of this compound proceeds with high enantiomeric excess (92% ee), demonstrating its utility in asymmetric synthesis to set a specific stereocenter early in a synthetic sequence. nih.govacs.org The vinylogous Mukaiyama aldol reaction, used in the synthesis of Inthomycin C, is another example of a stereoselective transformation where this compound is a reactant, leading to products with specific diastereoselectivity. beilstein-journals.orgrsc.org
Formation of α,β-Unsaturated Imines from this compound
The reaction of aldehydes and ketones with primary amines to yield imines (also known as Schiff bases) is a fundamental transformation in organic synthesis. masterorganicchemistry.comchemistrysteps.comlumenlearning.comlibretexts.org This condensation reaction is typically acid-catalyzed and proceeds via the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org
In the case of α,β-unsaturated aldehydes like this compound, the reaction with primary amines such as benzylamine (B48309) and aniline (B41778) proceeds via a 1,2-addition pathway, leading to the formation of the corresponding α,β-unsaturated imine. worktribe.com Studies comparing various unsaturated aldehydes have shown that this compound undergoes this reaction significantly faster than analogues like cinnamaldehyde (B126680). worktribe.com The N-benzyl imines of this compound have been synthesized and isolated in yields ranging from 48% to 89%. nih.gov
These α,β-unsaturated imines derived from this compound are valuable intermediates in stereoselective synthesis. For instance, in the presence of a rhodium catalyst, N-benzyl imines of this compound can undergo directed C-H activation at the β-position. This allows for subsequent reaction with terminal alkenes and alkynes to create tri- and tetrasubstituted α,β-unsaturated imines with high stereoselectivity. nih.govresearchgate.net These imine products can then be hydrolyzed under controlled conditions to furnish the corresponding versatile α,β-unsaturated aldehydes. nih.govresearchgate.net
Furthermore, the in-situ formation of imines from α,β-unsaturated aldehydes is a key strategy in certain catalytic processes. This approach has been used to control regioselectivity in the copper-catalyzed β-borylation of unsaturated aldehydes, where the imine intermediate directs the borylation to the desired position before being hydrolyzed. rsc.org
Addition Reactions with Cysteine and Other Thiols
This compound, as an α,β-unsaturated carbonyl compound, is susceptible to nucleophilic addition by thiols, a reaction often referred to as a thia-Michael addition. srce.hr The reaction of this compound with the amino acid cysteine has been studied in detail and demonstrates a notable dependence on pH. acs.orgscispace.comresearchgate.netnih.gov
Under basic conditions (pH 8), the reaction of this compound with cysteine in water leads to a double addition product. The major product formed is (4R)-2-(2-{[(2R)-2-amino-2-carboxyethyl]thio}methylpropyl)-1,3-thiazolidine-4-carboxylic acid. acs.orgresearchgate.netnih.gov In contrast, under acidic conditions (pH 1), a different double addition occurs. The major product is (2R,2'R,E)-S,S'-(2,3-dimethyl-1-propene-1,3-diyl)bis-cysteine, where the second cysteine molecule is linked via a vinylic sulfide (B99878) bond. acs.orgresearchgate.net
The addition of other thiols to this compound has also been documented. In a patented process, alkylthio-substituted aldehydes are prepared by reacting α,β-unsaturated carbonyl compounds with sodium or potassium thiolates in the presence of an alkane carboxylic acid. google.com Specifically, the reaction of this compound with sodium thiomethoxide in acetonitrile, with glacial acetic acid present, was conducted at approximately 50°C for 18 hours. google.com
| Reactant | Conditions | Product | Reference |
| Cysteine | Water, pH 8 | (4R)-2-(2-{[(2R)-2-amino-2-carboxyethyl]thio}methylpropyl)-1,3-thiazolidine-4-carboxylic acid | acs.org, researchgate.net, nih.gov |
| Cysteine | Water, pH 1 | (2R,2'R,E)-S,S'-(2,3-dimethyl-1-propene-1,3-diyl)bis-cysteine | acs.org, researchgate.net |
| Sodium thiomethoxide | Acetonitrile, Acetic Acid, ~50°C | 3-(Methylthio)-2-methylbutanal | google.com |
| N-acetyl-cysteine | 0.1 M HCl, 50°C | N-acetyl-cysteine adduct (yield 65%) | acs.org |
Boronate Ester Formation from this compound
Boronate esters are significant intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. borates.today While direct conversion of this compound to a boronate ester is not prominently featured, its derivatives are employed in reaction sequences that generate these valuable compounds.
One notable method is the Matteson homologation, which has been applied to dienolates of tiglic esters. nih.govresearchgate.net In this protocol, the dienolate of an ethyl tiglate, for example, reacts with an α-bromo boronic ester. This reaction proceeds with high regio- and stereoselectivity to yield a prolonged chiral boronic ester. nih.gov Subsequent oxidation of these boronic esters can produce highly substituted α,β-unsaturated δ-hydroxy esters, which are common structural motifs in polyketides. nih.govresearchgate.net
Another strategy involves the one-pot, copper-catalyzed asymmetric borylation of α,β-unsaturated aldehydes via an imine intermediate. While demonstrated with cinnamaldehyde as a model substrate, this methodology is applicable to other enals. The process involves the in-situ formation of an imine from the aldehyde, which then undergoes a regioselective conjugate addition of a bis(pinacolato)diboron (B136004) reagent. The resulting β-boryl imine is then hydrolyzed and can be trapped through a Wittig reaction to yield a stable chiral homoallylic boronate. rsc.org
Role in Organometallic Chemistry and Ligand Synthesis
Formation of Pentamethylcyclopentadiene Precursors
This compound serves as a key starting material in one of the foundational syntheses of pentamethylcyclopentadiene (CpH). kyoto-u.ac.jp CpH is the precursor to the pentamethylcyclopentadienyl ligand (Cp*), which is one of the most important ligands in organometallic chemistry due to the enhanced stability, solubility, and unique reactivity it imparts to metal complexes. kyoto-u.ac.jp
In the synthesis first reported by de Vries, the crucial step involves the nucleophilic addition of (Z)-2-lithio-2-butene to this compound. kyoto-u.ac.jp This reaction forms an alcohol intermediate. Subsequent oxidation of this alcohol yields a ketone, which then undergoes a Nazarov ring closure to produce a cyclopentenone. Finally, reaction with methyllithium (B1224462) followed by dehydration affords pentamethylcyclopentadiene (Cp*H). kyoto-u.ac.jp Although this method was described as expensive and tedious, it highlights the role of this compound in constructing the carbon skeleton of this essential organometallic precursor. kyoto-u.ac.jp
Reactivity and Mechanistic Investigations of Tiglic Aldehyde
Reactions with Halogen Species in Aqueous Environments
α,β-Unsaturated carbonyl compounds, including tiglic aldehyde, are known to react with free chlorine and free bromine in aqueous solutions, a process relevant to water and wastewater treatment disinfection. nih.govresearchgate.net
The reactivity of α,β-unsaturated carbonyls with free halogens is influenced by the substitution pattern on the carbon-carbon double bond. nih.gov Generally, these compounds readily react with free chlorine (HOCl/OCl⁻) and free bromine. nih.govresearchgate.net The reaction mechanism involves the polarization of the molecule due to the electron-withdrawing carbonyl group, making the β-carbon susceptible to nucleophilic attack. nih.gov However, the addition of alkyl groups, such as in this compound, can decrease the reaction rate. nih.gov Specifically, branching at the α-carbon, as seen in this compound, has a significant effect on the apparent second-order rate constant. nih.gov
The kinetics of the reaction between this compound and free chlorine are notably dependent on pH and temperature. nih.gov
pH Dependence: The reaction rate of α,β-unsaturated carbonyls with free chlorine generally increases with higher pH values. This is attributed to the reaction with the deprotonated form of hypochlorous acid, the hypochlorite (B82951) ion (OCl⁻), which is a stronger nucleophile. nih.gov For this compound, the half-life is significantly longer at a lower pH; for instance, at pH 7, the half-life is 180 hours, which decreases to 77 hours at pH 8. nih.gov
Temperature Effects: Lower water temperatures lead to an increase in the half-lives of these reactions. nih.gov For this compound, the half-life increases from 91 hours at 25°C to 213 hours at 15°C, based on an activation energy of 60–70 kJ mol⁻¹. nih.gov
Interactive Data Table: Half-life of this compound with Free Chlorine
| pH | Temperature (°C) | Half-life (hours) |
| 7 | 25 | 180 |
| 8 | 25 | 77 |
| 7 | 15 | 213 |
You can filter and sort the data by clicking on the table headers.
The reaction of this compound with halogens leads to the formation of various transformation products. The reaction with bromine can produce 2,3-dibromo-2-methylbutanal. In reactions with chlorine, the resulting products often lack unsaturated carbons and can contain multiple halogen atoms. nih.govresearchgate.net Tentatively identified products from the chlorination of similar α,β-unsaturated carbonyls include halogenated and hydroxylated species such as 2-chloro-3-hydroxy-2-methylbutanal and 3-chloro-2-hydroxy-2-methylbutanal. nih.gov
Gas-Phase Reactivity of this compound
In the atmosphere, this compound can undergo oxidation reactions, primarily initiated by ozone (O₃) and hydroxyl radicals (OH). rsc.org
The gas-phase reaction of α,β-unsaturated carbonyls like this compound with ozone is initiated by the electrophilic addition of ozone to the C=C double bond, forming an unstable primary ozonide. mdpi.com This intermediate decomposes to form carbonyl compounds and Criegee intermediates. mdpi.comcopernicus.org The Criegee intermediates can then further react or decompose. copernicus.org The ozonolysis of α,β-unsaturated aldehydes can lead to the formation of products such as pyruvic acid, acetaldehyde (B116499), and methylglyoxal. mdpi.comcopernicus.org
The reactivity of α,β-unsaturated carbonyls in the gas phase is influenced by the substituents on the double bond. The electron-withdrawing nature of the carbonyl group generally deactivates the C=C bond towards electrophilic attack by ozone, making these compounds less reactive than their corresponding alkenes. rsc.org
A "reactivity factor" (x_r), defined as the ratio of the rate coefficient of the carbonyl compound to that of a structural analogue alkene, is used to quantify these substituent effects. rsc.org For α,β-unsaturated aldehydes, the aldehyde group (–C(O)H) significantly reduces the reactivity of the olefinic bond towards ozone. rsc.org In the case of this compound, it is noted to be at the lower limit of the reactivity range for this class of compounds. rsc.org The presence of alkyl groups on the double bond, as in this compound, also modulates the reactivity. rsc.org
Enzymatic and Biochemical Reactivity
This compound, an α,β-unsaturated aldehyde, displays notable interactions with various enzymatic systems. Its reactivity is a subject of interest in biochemical studies, particularly concerning its role as a substrate for metabolic enzymes and its interaction with cellular pathways.
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids, a critical step in the detoxification of both endogenous and exogenous aldehydes. nih.gov The interaction of this compound with AldH has been investigated, revealing key insights into substrate specificity.
In a study comparing AldH enzymes from Variovorax sp. strain WS11 and Rhodococcus sp. strain AD45, both enzymes exhibited maximum activity with the saturated aldehyde, butanal. asm.org However, the introduction of a carbon-carbon double bond, as is present in this compound, resulted in a significant decrease in enzyme activity for both. asm.orgnih.gov The activity of WS11-AldH towards this compound was measured at 0.15 ± 0.052 U mg⁻¹, while the AD45 enzyme showed an activity of 0.083 ± 0.0003 U mg⁻¹. asm.orgnih.gov This suggests that the unsaturated nature of this compound affects its binding or turnover rate within the active site of these particular aldehyde dehydrogenases. asm.org
This compound's reactivity extends to its interaction with broader metabolic pathways. It has been identified as a novel natural agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a cation channel involved in various physiological processes, including metabolism. researchgate.net In studies using Chinese Hamster Ovary (CHO) cells expressing human TRPA1, this compound was shown to induce TRPA1-dependent calcium release. The half-maximum activation (EC₅₀) concentration for this effect was determined to be 1.49 mM. researchgate.net This interaction suggests a potential role for this compound in modulating metabolic signaling pathways regulated by TRPA1. researchgate.net
The reduced activity of aldehyde dehydrogenases with this compound is also relevant in the context of metabolic pathways, such as the isoprene (B109036) metabolic pathway. asm.orgnih.gov The slower enzymatic conversion of this compound compared to saturated aldehydes indicates it could potentially accumulate or be redirected to other metabolic routes. asm.org Furthermore, the chemical reactivity of this compound with biological nucleophiles like cysteine has been studied. researchgate.net The reaction between this compound and cysteine varies with pH, forming different adducts, which demonstrates its potential to modify key biomolecules involved in metabolic processes. researchgate.net
Catalytic Reactions Involving this compound as a Substrate
This compound serves as a versatile starting material and substrate in a variety of catalytic chemical transformations, enabling the synthesis of more complex molecules.
Titanium: Titanium-based catalysts have been employed in several reactions with this compound. For instance, titanium tetrachloride (TiCl₄) acts as a Lewis acid in the Mukaiyama aldol (B89426) reaction between propenyl silyl (B83357) ether and paraldehyde (B1678423) to produce an intermediate that ultimately yields this compound. google.com In synthetic applications, a titanium(II)-mediated cyclization of a (silyloxy)enyne, derived from this compound, serves as a key step in the total synthesis of (-)-7-demethylpiericidin A1. researchgate.netsigmaaldrich.com Additionally, TiCl₂(Oi-Pr)₂ has been used as a Lewis acid in vinylogous Mukaiyama aldol reactions involving dienol ethers derived from this compound. rsc.org A three-component reaction catalyzed by rhodium also utilizes titanium alkoxides in conjunction with aldehydes and diazoacetates. rsc.org
Copper: Copper catalysis is effective for various transformations of this compound. A notable application is the copper-catalyzed enantioselective and anti-selective addition of boron-substituted allyl nucleophiles to this compound, producing homoallylic alcohols with high diastereomeric and enantiomeric ratios. nih.gov Another method involves the copper-salt catalyzed allylic oxidation of an acetal (B89532) derivative of this compound to synthesize 4-acetoxy-2-methyl-2-butenal. google.com Furthermore, a copper-catalyzed system using CuCl/PnBu₃ was found to facilitate the β-borylation of this compound, although the resulting β-boryl aldehyde product was unstable. rsc.org
Rhodium: Rhodium catalysts are utilized in several reactions starting with or targeting this compound. Rhodium is among the platinum-group metals used to catalyze the isomerization of ethylacrolein to produce this compound. google.com In more complex syntheses, this compound is a precursor for 3-acyloxy-1,4-enyne substrates that undergo rhodium-catalyzed carbonylation to form cyclopentenones. nih.gov Rhodium catalysts also enable the mild and nonbasic methylenation of various aldehydes, a reaction applicable to substrates like this compound to form terminal alkenes. organic-chemistry.org
Organocatalysis provides metal-free alternatives for the transformation of this compound. In photooxygenation reactions, this compound reacts with singlet oxygen to yield a peroxyhemiacetal in high yield. uni-koeln.dewindows.net
This compound has also been employed as a substrate in more complex organocatalytic cascades. It was used in a Friedel-Crafts-alkylation-enantioselective-protonation (FC-EP) reaction with an indole, catalyzed by an artificial enzyme featuring an iminium-ion-forming p-aminophenol-derived cofactor. This reaction, however, required higher catalyst loadings and longer reaction times, affording the product in modest yields and selectivities. chemrxiv.org The β-borylation of α,β-unsaturated aldehydes can also proceed through the in situ formation of imines, a strategy that falls under organocatalysis, though attempts with this compound highlighted the instability of the resulting product. rsc.org
Biological and Toxicological Mechanisms Associated with Tiglic Aldehyde
Mechanisms of Cellular Interaction and Toxicity
Tiglic aldehyde, an α,β-unsaturated aldehyde, possesses electrophilic properties that drive its interaction with biological molecules. nih.govescholarship.org The arrangement of the carbon-carbon double bond in conjugation with the carbonyl group creates electron-deficient centers, particularly at the β-carbon. nih.govescholarship.org This polarization makes the molecule susceptible to nucleophilic attack. nih.govescholarship.org The oxygen atom of the carbonyl group withdraws electrons from the double bond, rendering the β-carbon atom electron-deficient and a prime target for nucleophiles. nih.govescholarship.org This inherent reactivity is a key determinant of its toxicological profile. nih.govescholarship.org
Aldehydes, in general, are electrophilic and can react with various nucleophilic groups found in crucial biological macromolecules. nih.govnih.gov The reactivity of α,β-unsaturated carbonyl compounds like this compound is significantly influenced by their molecular structure. nih.gov For instance, the presence of alkyl groups on the α or β carbons can affect the electrophilicity and steric hindrance, thereby modulating the reaction rates with nucleophiles. nih.govnih.govescholarship.org Specifically, branching at the α-carbon, as seen in this compound, has been noted to have a considerable effect on the reaction rate constant. nih.govescholarship.orgescholarship.org
The electrophilic nature of α,β-unsaturated aldehydes facilitates their reaction with soft nucleophiles, such as the thiolate groups of cysteine residues in proteins. nih.gov This is a characteristic feature of soft electrophiles, a category to which α,β-unsaturated carbonyl derivatives belong. nih.gov
The electrophilic nature of this compound and other α,β-unsaturated carbonyls enables them to form covalent bonds, or adducts, with biological nucleophiles such as proteins and DNA. nih.govescholarship.orgnih.gov These reactions can lead to cellular damage and are a primary mechanism of aldehyde toxicity. nih.govfrontiersin.org Aldehydes can react with the nucleophilic groups in DNA and proteins, leading to the formation of these adducts. nih.gov
For proteins, aldehydes primarily form adducts with the side chains of amino acids like lysine (B10760008), histidine, and cysteine. nih.gov The formation of these adducts can alter the structure and function of the proteins, especially if the modification occurs at a critical site. nih.gov Research involving human serum albumin has shown that this compound can form adducts, and these have been identified and confirmed using reference standards. oup.com
Aldehydes can also react with DNA, preferentially forming adducts at the amino group of deoxyguanosine, and less frequently with deoxyadenosine (B7792050) and deoxycytidine. nih.gov This DNA damage can lead to mutations and contribute to carcinogenesis. nih.gov The formation of DNA-protein crosslinks (DPCs) is another significant type of damage caused by aldehydes, which can block replication and transcription, leading to genomic instability. frontiersin.orgnih.gov
This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are also classified as type-2 alkenes. nih.gov This class of compounds shares a common mechanism of toxicity mediated by their electrophilic nature. nih.gov The toxicity of type-2 alkenes is largely attributed to the formation of adducts with soft nucleophilic groups, particularly the thiolate sulfhydryl groups of cysteine residues within cellular proteins. nih.gov
The reactivity and, consequently, the toxic potency of α,β-unsaturated carbonyl compounds are influenced by their specific molecular structure. nih.govresearchgate.net Factors such as steric hindrance and electronic effects can modulate their ability to react with biological targets. nih.gov It is this reactivity of the α,β-unsaturated ketone system that is associated with potential toxic effects. researchgate.net The interaction of these compounds with proteins, enzymes, and DNA through mechanisms like Michael-type addition is a key factor in their toxicity. nih.gov Due to this shared mechanism, it is possible that exposure to a mixture of different α,β-unsaturated carbonyl derivatives could result in additive toxic effects. nih.gov
Physiological and Receptor Activation Studies
This compound has been identified as a natural agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.govresearchgate.netnih.gov TRPA1 is a non-selective cation channel involved in various physiological processes, including the sensory transduction of pungent and irritating compounds. nih.govresearchgate.netnih.gov The activation of TRPA1 by electrophilic compounds like this compound is a key mechanism underlying its physiological effects. nih.govresearchgate.netmdpi.com
Studies have shown that this compound can induce a TRPA1-dependent inward current in cells expressing the human TRPA1 channel (hTRPA1). researchgate.netresearchgate.net This activation is specific, as no such currents were observed in cells that did not express hTRPA1. researchgate.netresearchgate.net The activation of TRPA1 by reactive electrophiles involves the covalent modification of cysteine and lysine residues at the N-terminus of the channel. mdpi.com This mechanism is shared by other well-known TRPA1 agonists, such as cinnamaldehyde (B126680) and allyl isothiocyanate. mdpi.comnih.gov The activation of TRPA1 by such compounds can trigger various cellular responses, including an increase in intracellular calcium concentration. nih.govresearchgate.netresearchgate.net
The activation of the human TRPA1 (hTRPA1) channel by this compound has been characterized through dose-response studies. nih.govresearchgate.netresearchgate.net These studies have determined the half-maximum effective concentration (EC50), which is a measure of the compound's potency in activating the receptor.
By using ratiometric calcium imaging in Chinese Hamster Ovary (CHO) cells expressing hTRPA1, researchers have measured the increase in intracellular calcium upon application of this compound. nih.govresearchgate.netresearchgate.net From the dose-response curves generated from these experiments, the EC50 value for this compound was determined to be 1.49 mM. nih.govresearchgate.netresearchgate.net The activation of hTRPA1 by this compound can be blocked by a specific TRPA1 antagonist, HC-030031, confirming the specificity of the interaction. nih.govresearchgate.netresearchgate.net
Table 1: EC50 Values for TRPA1 Agonists This table is interactive. Click on the headers to sort the data.
| Compound | EC50 (mM) | Source |
|---|---|---|
| This compound | 1.49 | nih.gov, researchgate.net, researchgate.net |
| Anisaldehyde | 0.91 | nih.gov, researchgate.net, researchgate.net |
| Cuminaldehyde | 0.72 | nih.gov, researchgate.net, researchgate.net |
Activation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channels
Mechanistic Insights into TRPA1 Activation
This compound is recognized as a reactive electrophile that activates the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. mdpi.com This activation is crucial for chemosensation, the process by which organisms respond to chemical stimuli, often perceived as pungent, tingling, or irritating sensations. nih.govresearchgate.net The mechanism of activation involves the covalent modification of specific amino acid residues within the TRPA1 protein. mdpi.com
Research has identified key nucleophilic residues in the N-terminus of the human TRPA1 channel that are targeted by electrophilic agonists like this compound. These include three cysteine residues (C621, C641, and C665) and one lysine residue (K710). mdpi.com this compound, as an α,β-unsaturated aldehyde, reacts with these residues, leading to the opening of the ion channel and subsequent cellular responses, such as calcium influx. mdpi.comnih.gov
Studies using in vitro models, such as human TRPA1-expressing CHO cells, have quantified the activation potential of this compound. Electrophysiological recordings show that this compound induces a TRPA1-dependent inward current. nih.govresearchgate.net Ratiometric calcium imaging experiments have determined the half-maximum effective concentration (EC₅₀) for human TRPA1 activation by this compound to be approximately 1.49 mM. nih.govresearchgate.netresearchgate.net The activation is specific, as it can be blocked by known TRPA1 antagonists like HC030031. nih.gov This covalent modification mechanism is a hallmark of TRPA1 activation by a class of natural irritants found in spices and plants. mdpi.comnih.gov
Table 1: TRPA1 Activation by this compound and Other Natural Agonists
| Compound | EC₅₀ (mM) for hTRPA1 | Mechanism |
| This compound | 1.49 nih.govresearchgate.netresearchgate.net | Covalent modification of Cys/Lys residues mdpi.com |
| Anisaldehyde | 0.91 nih.govresearchgate.netresearchgate.net | Covalent modification of Cys/Lys residues mdpi.com |
| Cuminaldehyde | 0.72 nih.govresearchgate.netresearchgate.net | Covalent modification of Cys/Lys residues mdpi.com |
Metabolic Pathways and Biotransformation
Endogenous Formation and Degradation Pathways
Endogenous production of this compound is linked to the metabolic breakdown of amino acids. Specifically, it arises as an intermediate in the catabolic pathway of L-isoleucine. nih.govresearchgate.net This pathway is not unique to a single class of organisms and has been identified in plants, bacteria, and insects. nih.govresearchgate.net The formation from L-isoleucine involves several enzymatic steps, including deamination and dehydrogenation, leading to the creation of tiglyl-CoA, a direct precursor to this compound. nih.gov
The degradation of this compound within biological systems is primarily achieved through enzymatic oxidation. Aldehyde dehydrogenase (ALDH) enzymes catalyze the conversion of this compound into its corresponding carboxylic acid, tiglic acid. nih.govnih.gov This process is a critical detoxification step, as aldehydes are generally reactive and potentially toxic compounds. cam.ac.uk The resulting tiglic acid can then enter other metabolic pathways. nih.gov Inadequate detoxification, potentially from reduced ALDH activity, can lead to the accumulation of endogenous aldehydes, which has been associated with cellular damage. cam.ac.uk
Biosynthetic Origin from Amino Acids (e.g., L-Isoleucine)
The biosynthetic pathway of this compound and its corresponding acid originates from the essential branched-chain amino acid, L-isoleucine. nih.govscispace.com This metabolic link has been confirmed through feeding experiments using labeled precursors in various organisms, including Datura plant species and carabid beetles. nih.govnih.gov
The established pathway begins with the deamination of L-isoleucine to form an α-keto acid. nih.gov This intermediate is then subjected to oxidative decarboxylation to yield 2-methylbutyryl-CoA. nih.gov Subsequent dehydrogenation of 2-methylbutyryl-CoA results in the formation of tiglyl-CoA. nih.gov This thioester is a key intermediate from which this compound and tiglic acid are derived. nih.gov Studies in the carabid beetle Pterostichus californicus demonstrated that injecting labeled L-isoleucine led to the production of tiglic acid in the beetle's defensive secretions, confirming isoleucine as the precursor. researchgate.netnih.gov
Enzymatic Biotransformation (e.g., Aldehyde Dehydrogenase Activity)
The primary route for the biotransformation of this compound is through oxidation, a reaction catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. nih.govnih.gov These NAD(P)⁺-dependent enzymes are responsible for converting a wide array of endogenous and exogenous aldehydes into their less reactive carboxylic acid counterparts. nih.govmdpi.com
In the case of this compound, ALDH activity oxidizes the aldehyde group to a carboxyl group, yielding tiglic acid. genome.jp This is a detoxification reaction that prevents the accumulation of the more reactive aldehyde. nih.govcam.ac.uk The ALDH enzyme family exhibits broad substrate specificity, enabling them to act on various aliphatic and aromatic aldehydes. nih.govgenome.jp For instance, research on the metabolism of unsaturated secondary metabolites in shiitake mushrooms has shown the transformation of this compound and tiglic acid. researchgate.netresearchgate.net The efficiency of this enzymatic conversion is critical for maintaining cellular homeostasis and preventing aldehyde-induced stress. cam.ac.uk
Impurity in Commercial Preparations of Tiglic Acid
This compound is noted as a potential impurity in commercial preparations of tiglic acid. clearsynth.comkrackeler.com This can occur due to the close chemical relationship between the two compounds, where the aldehyde is a direct precursor to the acid in many synthetic routes. Incomplete oxidation of this compound during the manufacturing process of tiglic acid can leave residual amounts of the starting aldehyde in the final product. krackeler.comsigmaaldrich.com
Product specifications from chemical suppliers often list a maximum percentage for impurities, and for some grades of tiglic acid, this compound is a specified potential contaminant. krackeler.comsigmaaldrich.com For example, certain commercial products may specify an impurity level of less than 2.0% for tiglic acid. krackeler.comsigmaaldrich.com Its presence is relevant for applications where high purity of tiglic acid is required, and analytical methods are employed to quantify its levels. clearsynth.com
Advanced Analytical Methodologies for Tiglic Aldehyde Characterization and Detection in Complex Matrices
Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Profiling Aldehydes
Chromatographic techniques coupled with mass spectrometry are cornerstone methodologies for the profiling of aldehydes in multifaceted samples. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) often depends on the volatility of the aldehyde and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile aldehydes. mdpi.com For less volatile or polar aldehydes, a chemical derivatization step is often necessary to enhance volatility and improve chromatographic separation. mdpi.com A widely used derivatization agent for GC-MS analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). mdpi.comnih.gov This process converts carbonyl compounds into their oxime derivatives, which are more volatile and stable for GC analysis. nih.gov The subsequent mass spectrometry detection, especially when operated in negative chemical ionization (NCI) mode, offers high selectivity and sensitivity for the PFBHA-derivatized aldehydes. researchgate.net Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is another powerful approach for analyzing volatile aldehydes in various matrices, including food samples like oat flakes. pan.olsztyn.pl
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for analyzing a broad range of aldehydes, including those that are less volatile or thermally unstable. researchgate.net This technique offers high sensitivity and specificity, making it ideal for complex biological samples. mdpi.comresearchgate.net The versatility of LC allows for the separation of a wide array of aldehyde derivatives with varying polarities. nih.gov When coupled with tandem mass spectrometry (MS/MS), it enables highly selective and sensitive quantification through methods like multiple reaction monitoring (MRM). nih.gov Chemical derivatization is frequently employed in LC-MS to improve the ionization efficiency and chromatographic retention of aldehydes, which often exhibit poor response in their native form. nih.govnih.gov
| Technique | Primary Application | Common Derivatization | Key Advantages | References |
|---|---|---|---|---|
| GC-MS | Volatile aldehydes | PFBHA | Excellent for volatile compounds, high resolution. | mdpi.comnih.gov |
| LC-MS/MS | Broad range of aldehydes (including non-volatile) | DNPH, DnsHz, 4-APC | High sensitivity and specificity, suitable for complex biological matrices. | researchgate.netnih.gov |
Spectroscopic Methods (e.g., NMR) for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the reaction products of tiglic aldehyde. Unlike mass spectrometry, which provides information about molecular weight and fragmentation, NMR provides detailed insights into the molecular structure, including the connectivity of atoms and their spatial relationships. researchgate.net
¹H NMR (Proton NMR) spectroscopy is fundamental for identifying the types of protons and their chemical environments within a molecule. For aldehydes, the aldehydic proton (the hydrogen atom attached to the carbonyl carbon) gives a highly characteristic and deshielded signal in the ¹H NMR spectrum, typically appearing in the 9-10 ppm region. jove.comopenstax.orglibretexts.org The splitting pattern of this signal, caused by spin-spin coupling with neighboring protons, can reveal the structure of the adjacent alkyl groups. jove.com When this compound undergoes a reaction, such as an aldol (B89426) condensation or a Michael addition, the disappearance of this characteristic aldehyde proton signal and the appearance of new signals provide direct evidence of the reaction and help in identifying the structure of the product. researchgate.net
¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon of an aldehyde or ketone produces a distinct peak in the downfield region of the spectrum, typically between 190 and 215 ppm. openstax.orglibretexts.org Changes in the chemical shift of this carbon and the appearance of new carbon signals are indicative of a chemical transformation at the carbonyl group.
Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful for establishing the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). These techniques are invaluable for piecing together the complete structure of complex reaction products derived from this compound, especially when dealing with new or unexpected compounds. researchgate.net
For instance, in the analysis of a crossed aldol reaction product, ¹H NMR can identify diastereotopic methylene protons, and a COSY experiment can confirm their coupling to each other and to adjacent protons, thereby confirming the structure of the β-hydroxyketone product. researchgate.net
Development of Novel Derivatization Strategies for Aldehyde Detection
To enhance the sensitivity and selectivity of aldehyde detection, particularly for LC-MS analysis, significant research has focused on developing novel derivatization strategies. nih.gov An ideal derivatization reagent for LC-MS should react selectively and efficiently with the aldehyde's carbonyl group under mild conditions and introduce a moiety that improves chromatographic retention and, crucially, ionization efficiency. nih.govacs.org
One successful strategy involves designing reagents that introduce a permanent positive charge into the aldehyde molecule, significantly boosting its signal in positive-ion electrospray ionization (ESI) mass spectrometry. acs.org An example of such a reagent is 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) . acs.org This agent contains an aniline (B41778) group for selective reaction with aldehydes and a quaternary ammonium group that ensures a strong and stable signal in the mass spectrometer. acs.org
Building on this concept, the reagent 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) was developed. nih.gov It incorporates additional features like an isotopic signature from the bromine atom and unique fragmentation patterns, which aid in the screening and identification of unknown aldehydes in complex mixtures. nih.gov
Other notable derivatization reagents include:
Dansylhydrazine (DnsHz) : This reagent reacts with carbonyl groups and introduces a dansyl moiety, which not only enhances ionization but can also be used for fluorescence detection. researchgate.net Isotope-coded versions (e.g., ¹²C-DnsHz and ¹³C-DnsHz) allow for accurate relative quantification in metabolomic studies. nih.gov
2,4-Dinitrophenylhydrazine (DNPH) : A classic reagent that forms stable hydrazone derivatives with aldehydes, which are readily analyzed by LC-MS, often in negative-ion mode. nih.govddtjournal.com
D-cysteine : This reagent offers a simple derivatization method where aldehydes form thiazolidine-4-carboxylic acid derivatives, which can be directly analyzed by LC-MS/MS. researchgate.net
These advanced derivatization strategies, especially when combined with stable isotope labeling, have become powerful tools for both targeted quantification and non-targeted profiling of aldehydes like this compound in exposome and metabolome research. nih.gov
| Derivatization Reagent | Abbreviation | Key Feature | Analytical Technique | References |
|---|---|---|---|---|
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | Increases volatility; high sensitivity in NCI mode. | GC-MS | mdpi.comnih.gov |
| 4-(2-(trimethylammonio)ethoxy)benzenaminium halide | 4-APC | Introduces a permanent positive charge. | LC-MS/MS | acs.org |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | 4-APEBA | Introduces charge and an isotopic signature (Br). | LC-MS/MS | nih.gov |
| Dansylhydrazine | DnsHz | Enhances ionization; allows for isotope labeling. | LC-MS/MS | nih.govresearchgate.net |
| 2,4-Dinitrophenylhydrazine | DNPH | Forms stable, UV-active hydrazones. | LC-MS/MS | nih.govddtjournal.com |
| D-cysteine | - | Simple, one-pot reaction under mild conditions. | LC-MS/MS | researchgate.net |
Theoretical and Computational Chemistry Studies of Tiglic Aldehyde
Quantum Chemical Calculations on Reactivity and Stability
Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of tiglic aldehyde, which in turn govern its reactivity and stability. These calculations can predict various molecular properties such as bond lengths, bond angles, and the distribution of electron density.
Studies involving quantum chemical calculations, often in conjunction with experimental techniques, have explored the reactivity of α,β-unsaturated aldehydes. For instance, in the presence of a rhodium catalyst, the N-benzyl imine derived from this compound undergoes C-H activation at the β-position to react with alkenes and alkynes, forming tri- and tetrasubstituted α,β-unsaturated imines with high stereoselectivity. acs.org This highlights the specific reactivity of the β-carbon, a feature that can be rationalized through computational analysis of the molecule's frontier molecular orbitals.
Furthermore, quantum chemical calculations have been employed to support the postulation of reaction mechanisms, such as the singlet oxygen-induced E/Z-isomerization of related α-methylated chalcones, a process that involves the formation of 1,2-dioxatetra-methylene biradicals. researchgate.netmdpi.com While not directly on this compound, this research on structurally similar compounds with the α-methyl motif demonstrates the utility of these calculations in understanding complex reaction pathways. mdpi.com The reactivity of tiglic systems is a subject of interest; for example, tiglic ketone is known to react rapidly with singlet oxygen. mdpi.com
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing detailed energy profiles and transition state geometries. For aldehydes, DFT studies have shed light on various transformations.
While specific DFT studies exclusively on this compound's reaction mechanisms are not abundant in the provided search results, the principles from DFT studies on other aldehydes are highly relevant. For example, DFT has been used to study aldehyde deformylations catalyzed by metal-dioxygen complexes, revealing distinct inner-sphere and outer-sphere mechanisms. nih.govnih.gov These studies calculate the energy barriers for different pathways, such as nucleophilic attack, α-H-atom abstraction, and homolytic C-C bond cleavage, to determine the most favorable reaction route. nih.govnih.gov
DFT calculations have also been instrumental in understanding the mechanism of various organic reactions involving aldehydes, such as:
Aldol (B89426) reactions: DFT has been used to elucidate the mechanism of dipeptide-catalyzed intermolecular aldol reactions, showing how steric repulsion influences the stereoselectivity of the product. rsc.org
Benzoin reactions: The mechanism and stereoselectivity of N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed-benzoin reactions of keto-aldehydes have been systematically studied using DFT. rsc.org
Cycloadditions: DFT is a valuable tool for investigating the mechanisms of 1,3-dipolar cycloaddition reactions, helping to understand the role of catalysts and the factors controlling selectivity. mdpi.com
A study on the singlet oxygen ene reaction highlighted that tiglic ketone reacts rapidly with singlet oxygen to form an allylic hydroperoxide with high regioselectivity, a finding supported by quantum chemical (DFT) calculations. mdpi.com This indicates the susceptibility of the tiglic system to oxidation, a reaction pathway that DFT can model effectively.
Molecular Modeling of Biological Interactions (e.g., Receptor Binding)
Molecular modeling techniques are crucial for understanding how small molecules like this compound interact with biological macromolecules, such as receptors and enzymes. These methods can predict binding affinities and modes of interaction, guiding the design of new biologically active compounds.
Research has shown that this compound can act as an agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a receptor involved in various physiological processes. researchgate.net A study demonstrated that this compound activates a TRPA1-dependent inward current in CHO cells. researchgate.net The half-maximum activation (EC50) concentration for human TRPA1 was determined to be 1.49 mM for this compound. researchgate.net
While detailed molecular modeling of the binding of this compound to TRPA1 was not found in the provided results, such studies are common for understanding ligand-receptor interactions. For instance, molecular modeling and bioinformatics analyses are used to build models of ligand-receptor complexes and analyze surface interactions, as demonstrated in studies of the insulin (B600854) receptor. nih.gov
Furthermore, structural and biophysical studies on immune receptors like TIGIT, which shares its name as an acronym but is unrelated chemically, utilize molecular modeling to create models of receptor-ligand complexes (e.g., TIGIT:nectin-2) and map binding interfaces. nih.gov This approach, combining computational models with experimental data, is a powerful strategy to elucidate the molecular determinants of biological recognition. nih.gov
The study of structure-odor relationships also employs molecular modeling concepts. Research on a panel of aldehydes, including tiglinaldehyde (a synonym for this compound), has shown that olfactory sensory neuron (OSN) responses can help to understand the molecular mechanisms of odor discrimination. biorxiv.org This suggests that the structural features of this compound are recognized by specific olfactory receptors, an interaction that could be further explored with molecular modeling.
Environmental and Ecological Research Aspects of Tiglic Aldehyde
Atmospheric Fate and Degradation Processes
Tiglic aldehyde, a volatile organic compound, is released into the atmosphere from both natural and anthropogenic sources. Once in the troposphere, its fate is primarily governed by chemical reactions with various oxidants. rsc.org The principal degradation pathway for this compound during the daytime is its reaction with hydroxyl (OH) radicals. rsc.org Additionally, it can react with ozone (O₃) and nitrate (B79036) radicals (NO₃), particularly at night, and undergo photolysis, although to a lesser extent. rsc.orgcopernicus.org
Research into the gas-phase reactivity of α,β-unsaturated carbonyls, such as this compound, has provided insights into their atmospheric lifetimes. The reaction with OH radicals is considered the dominant removal process in the daylight hours. rsc.org The reaction with ozone is also a significant degradation pathway. A study on the ozonolysis of various α,β-unsaturated carbonyls determined a reactivity factor for aldehydes, indicating a reduction in the reactivity of the olefinic bond towards ozone due to the aldehyde functional group. rsc.org For this compound specifically, it was noted to be at the lower end of the reactivity range observed for this class of compounds. rsc.org
Another atmospheric process is the reaction with chlorine (Cl) atoms. A comprehensive study on the gas-phase reaction of trans-2-methyl-2-butenal (B1200531) with Cl atoms has contributed to understanding its atmospheric chemistry and potential for secondary organic aerosol (SOA) formation. sigmaaldrich.cn
Furthermore, the photolysis of aldehydes in the atmosphere has been identified as a source of molecular hydrogen (H₂). copernicus.org While formaldehyde (B43269) is the main contributor, other aldehydes are also known to photodissociate to produce H₂. However, this is considered a minor fate for aldehydes like this compound compared to reaction with OH radicals. copernicus.org The autoxidation of carbonyl radicals derived from higher aldehydes has also been identified as a potential OH regeneration mechanism in the atmosphere. researchgate.net
Table 1: Atmospheric Degradation Processes of this compound
| Process | Primary Reactant(s) | Time of Day | Significance |
| Oxidation | Hydroxyl (OH) radicals | Daytime | Dominant degradation pathway rsc.org |
| Ozonolysis | Ozone (O₃) | Day and Night | Significant degradation pathway rsc.org |
| Oxidation | Nitrate (NO₃) radicals | Nighttime | Contributes to nighttime degradation rsc.org |
| Reaction with Halogens | Chlorine (Cl) atoms | Varies | Contributes to degradation and SOA formation sigmaaldrich.cn |
| Photolysis | Sunlight | Daytime | Minor pathway, can produce H₂ copernicus.org |
Occurrence in Natural Secretions and Chemical Ecology
This compound plays a significant role in the chemical communication and defense strategies of various organisms. It is a well-documented component of the defensive secretions of numerous insect species, particularly ground beetles (family Carabidae). uni-bayreuth.deokayama-u.ac.jpfrontiersin.orgfrontiersin.orgresearchgate.net In these beetles, the pygidial glands produce a multi-component secretion containing this compound, or its oxidized form, tiglic acid, alongside other compounds like methacrylic acid and salicylaldehyde. uni-bayreuth.defrontiersin.orgresearchgate.net These secretions function as allomones, which are chemical substances that benefit the producer by modifying the behavior of a receiving individual of a different species, often as a repellent against predators. okayama-u.ac.jpfrontiersin.orgresearchgate.net The presence and relative concentrations of these compounds can vary between species and even show sexual dimorphism in some cases. uni-bayreuth.de
Beyond insects, this compound has been identified as a pheromone. The European rabbit, Oryctolagus cuniculus, uses trans-2-methyl-2-butenal as a mammary pheromone, which is crucial for guiding newborn pups to the nipple for suckling. wikipedia.org This compound is also considered an "interomone," a chemical that can be involved in communication between different species. wikipedia.orgfoodb.ca
Research has also demonstrated the repellent properties of this compound against other arthropods. In olfactometric bioassays, this compound exhibited a repellent effect against the tick species Ixodidae. mdpi.com
Table 2: Examples of this compound in Chemical Ecology
| Organism | Type of Secretion/Signal | Ecological Role |
| Ground Beetles (Carabidae) | Pygidial gland defensive secretion | Allomone (Predator repellent) uni-bayreuth.deokayama-u.ac.jpfrontiersin.orgfrontiersin.orgresearchgate.net |
| European Rabbit (Oryctolagus cuniculus) | Mammary pheromone | Pheromone (Nipple searching by pups), Interomone wikipedia.orgfoodb.ca |
| Ixodidae (Ticks) | N/A | Repellent mdpi.com |
Role in Flavor and Aroma Compound Formation
This compound is recognized as a significant contributor to the flavor and aroma of various foods and plants. It is characterized by a pungent, green, ethereal, nutty, and fruity odor profile. thegoodscentscompany.com Its presence has been identified in a range of food items, including garden tomatoes, spearmint, and safflower. foodb.canih.gov
Detailed phytochemical analysis has pinpointed this compound as a key aroma-determining constituent in certain plants. For instance, in blue fenugreek (Trigonella caerulea), this compound, along with compounds like phenylacetaldehyde (B1677652) and n-hexanal, was found to be one of the most significant contributors to its characteristic aroma. mdpi.com It has also been detected as a volatile compound in coriander. sigmaaldrich.com A study on tomatoes identified this compound among the 37 volatile compounds contributing to their aroma profile, which was described as having green and fruity notes. nih.gov
In addition to its direct contribution to aroma, this compound can act as a precursor to other important flavor compounds. Cysteine conjugates of α,β-unsaturated carbonyls, including this compound, are known precursors of odorant sulfur compounds in food flavors. researchgate.net The reaction of this compound with cysteine has been studied to better understand the formation of these flavor compounds under different pH conditions. researchgate.net Furthermore, research has shown that the fungus Lentinula edodes (shiitake) can metabolize this compound to produce (R)-methyl 2-methylbutanoate, a compound with its own distinct flavor profile. researchgate.net
Due to its characteristic aroma, this compound is used as a flavor and fragrance agent in various commercial applications. thegoodscentscompany.comsigmaaldrich.comsigmaaldrich.com
Table 3: this compound in Flavor and Aroma
| Food/Plant | Reported Aroma Description | Role |
| Blue Fenugreek (Trigonella caerulea) | Part of the characteristic smell | Key aroma-determining volatile mdpi.com |
| Tomato (Solanum lycopersicum) | Green, fruit | Contributes to the overall volatile profile nih.gov |
| Coriander (Coriandrum sativum) | N/A | Identified as a volatile component sigmaaldrich.com |
| General Flavor Applications | Pungent, green, ethereal, nutty, fruity | Flavor and fragrance agent thegoodscentscompany.comsigmaaldrich.comsigmaaldrich.com |
Conclusion and Future Directions in Tiglic Aldehyde Research
Gaps in Current Understanding
Despite its seemingly simple structure, a comprehensive understanding of tiglic aldehyde is far from complete. A significant gap exists in the full characterization of its biosynthetic pathways across different organisms. While its origin from L-isoleucine is recognized, the specific enzymatic steps and regulatory mechanisms are not universally elucidated fishersci.iefishersci.ca. For instance, studies in shiitake mushrooms have shown that this compound can be metabolized to (R)-2-methylbutanoic acid, but the broader implications and prevalence of such pathways are open for investigation fishersci.ie.
In the realm of physical and atmospheric chemistry, kinetic data remains sparse. The reactivity of this compound with atmospheric oxidants like ozone is crucial for environmental models, yet research has pointed out that, to date, only a single value for its ozonolysis rate constant has been reported, highlighting a need for more extensive experimental data fishersci.pt. Similarly, while its reactivity with disinfectants like chlorine in water has been studied, a complete picture of its transformation products and their potential toxicological relevance is still developing fishersci.ca.
Furthermore, the full spectrum of its biological activities is yet to be charted. While specific roles, such as a pheromone in rabbits or a TRPA1 agonist, have been identified, a systematic exploration of its interactions with other biological targets is lacking fishersci.ptthegoodscentscompany.comamericanelements.com. Its potential as an antimicrobial agent, as suggested by its presence in the defensive secretions of carabid beetles, warrants more detailed investigation to determine its spectrum of activity and mechanism of action thegoodscentscompany.com.
Emerging Research Avenues for this compound
The versatility of this compound as a chemical precursor is a major driver of emerging research. Its use as a starting material in the total synthesis of complex natural products, such as 7-demethylpiericidin A1 and analogues of the cell adhesion inhibitor Peribysin E, showcases its value in synthetic organic chemistry fishersci.sefishersci.ca. Future work will likely expand its application in novel synthetic methodologies. A promising example is its use in multi-component reactions, like the Groebke–Blackburn–Bienaymé reaction, to efficiently generate libraries of complex molecules, such as fused imidazo[1,2-a]pyridines, which have shown potential antioxidant activity fishersci.be. This opens up avenues for its use in medicinal chemistry and materials science.
The discovery of this compound as an agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel has unveiled a significant area for biomedical research thegoodscentscompany.comamericanelements.com. TRPA1 is a well-known sensor for irritants and is involved in pain, inflammation, and respiratory phenomena. Research into how this compound and structurally related compounds modulate TRPA1 could lead to new therapeutic strategies. Studies have already explored its effects in comparison to other agonists like anisaldehyde and cuminaldehyde, suggesting that further investigation into its structure-activity relationship is a promising direction thegoodscentscompany.com.
In the field of chemical ecology, the established roles of this compound as a rabbit pheromone and a tick repellent suggest that further exploration of its function in inter- and intra-species communication is warranted fishersci.ptsciencepg.com. This could lead to the development of novel, environmentally benign pest management strategies or tools for wildlife management.
Implications for Chemical, Biological, and Environmental Sciences
The ongoing research into this compound carries significant implications for several scientific fields.
For Chemical Sciences: this compound continues to be a valuable and versatile C5 building block. Advances in its synthesis, such as new methods avoiding hazardous reagents, will increase its accessibility for industrial and academic research fishersci.ca. Its utility in stereoselective and organocatalyzed reactions contributes to the broader toolkit of synthetic chemists, enabling the efficient construction of molecules with precise three-dimensional architectures foodunfolded.com.
For Biological Sciences: As a biologically active molecule, this compound serves as a probe for understanding fundamental biological processes. Its interaction with TRP channels provides insights into sensory biology and metabolic regulation thegoodscentscompany.comamericanelements.com. Studies on its metabolism in microorganisms and insects shed light on the diversity of biochemical pathways and the chemical defenses of organisms fishersci.iethegoodscentscompany.comguidetopharmacology.orgontosight.ai. The synthesis of derivatives based on the this compound scaffold, such as thiolactomycin-based inhibitors, could lead to new pharmacological tools or therapeutic agents fishersci.ca.
For Environmental Sciences: Understanding the atmospheric fate of this compound is essential for accurate air quality modeling. Its reaction kinetics with ozone and other atmospheric radicals contribute to a better understanding of tropospheric chemistry fishersci.pt. Moreover, studying its behavior in water treatment processes is crucial for ensuring water safety, as reactions with disinfectants can form potentially harmful byproducts fishersci.ca. The identification of this compound as a natural repellent also has positive environmental implications, offering a potential alternative to synthetic pesticides sciencepg.com.
Q & A
Q. How can researchers confirm the identity and purity of tiglic aldehyde in synthetic or isolated samples?
- Methodological Answer : To confirm identity, use spectroscopic techniques such as IR spectroscopy (to detect the aldehyde C=O stretch at ~1700 cm⁻¹) and NMR (to resolve the trans-configuration of the α,β-unsaturated aldehyde group). For purity, combine gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to quantify impurities. For new compounds, elemental analysis (C, H, O) and high-resolution mass spectrometry (HRMS) are essential . Known compounds require cross-referencing with literature data (e.g., CAS Registry Number 1115-11-3) .
Q. What experimental protocols are recommended for synthesizing this compound derivatives?
- Methodological Answer : A common approach involves reduction of α,β-unsaturated aldehydes followed by etherification (e.g., benzyl ether derivatives). For example:
- Step 1 : Reduce this compound to its corresponding alcohol using NaBH₄ or catalytic hydrogenation.
- Step 2 : Perform nucleophilic substitution with an alcohol (e.g., benzyl alcohol) under acidic conditions.
Monitor reactions via thin-layer chromatography (TLC) and confirm products using NMR and IR .
Q. How can researchers determine the physicochemical properties of this compound (e.g., boiling point, density) experimentally?
- Methodological Answer : Use microdistillation for boiling point determination (reported range: 116–119°C) and densitometry or pycnometry for density (0.871 g/cm³). Refractive index measurements (n₀²⁰ = 1.448) require a refractometer calibrated with standard solutions. Always compare results with literature values to validate experimental setups .
Advanced Research Questions
Q. What analytical challenges arise when detecting this compound adducts in biological systems, and how can they be resolved?
- Methodological Answer : In serum studies, this compound forms adducts (e.g., with proteins) that share empirical formulas (e.g., C₅H₉O) with other electrophiles. To resolve ambiguity:
- Use nano-liquid chromatography–high-resolution mass spectrometry (nLC-HRMS) with a mass tolerance of ≤5 ppm.
- Cross-validate using retention time alignment against synthetic standards.
For example, in a study, the C₅H₉O adduct was distinguished from ethyl vinyl ketone by retention time discrepancies .
Q. How can researchers address contradictions in reported reactivity data for this compound?
- Methodological Answer : Contradictions often stem from varying experimental conditions (e.g., pH, temperature). To reconcile
- Systematic replication : Reproduce experiments under cited conditions (e.g., pH 7.4, 37°C for biological studies) .
- Computational modeling : Apply density functional theory (DFT) to predict reaction pathways and compare with empirical results.
- Meta-analysis : Aggregate data from multiple studies and identify outliers using statistical tools (e.g., Grubbs’ test) .
Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer : To enhance regioselectivity:
- Protective groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups).
- Catalytic control : Use transition-metal catalysts (e.g., Pd/C) to direct cross-coupling reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) often favor α,β-unsaturated aldehyde reactivity.
Validate outcomes via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical confirmation) .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility of this compound studies?
- Answer :
- Detailed protocols : Document synthesis steps, purification methods (e.g., column chromatography gradients), and instrument settings (e.g., GC temperature programs).
- Reference standards : Include internal standards (e.g., deuterated analogs) for spectroscopic studies.
- Data transparency : Publish raw datasets (e.g., NMR FID files, chromatograms) as supplementary materials .
Q. What are the ethical considerations when citing prior work on this compound?
- Answer :
- Primary sources : Cite original studies (e.g., CAS 1115-11-3 discovery) rather than reviews.
- Attribution : Acknowledge non-author contributors (e.g., technical assistance in adduct characterization) in the Acknowledgments section .
- Conflict disclosure : Declare funding sources (e.g., grants for analytical instrumentation) to avoid bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
